A Comprehensive Technical Guide to the Synthesis of 3-Phenylquinoxaline-2-thiol from o-Phenylenediamine
A Comprehensive Technical Guide to the Synthesis of 3-Phenylquinoxaline-2-thiol from o-Phenylenediamine
Abstract
This technical guide provides an in-depth exploration of a reliable and widely adopted synthetic pathway for 3-phenylquinoxaline-2-thiol, commencing from the foundational precursor, o-phenylenediamine. Quinoxaline scaffolds are of paramount importance in medicinal chemistry and materials science, and their functionalization with sulfur-containing moieties further broadens their therapeutic and industrial applicability.[1] This document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and characterization. The narrative emphasizes the chemical principles underpinning the synthetic strategy, ensuring a blend of theoretical knowledge and practical, field-proven application.
Introduction and Strategic Overview
The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is a privileged scaffold found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The introduction of a phenyl group at the C3 position and a thiol group at the C2 position yields 3-phenylquinoxaline-2-thiol, a versatile intermediate for further chemical modification and a molecule of interest for its own potential bioactivity.[4][5]
The classical approach to quinoxaline synthesis, known as the Hinsberg reaction, involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] A direct synthesis of 3-phenylquinoxaline-2-thiol from o-phenylenediamine in a single step is challenging due to the specific functional groups required on the dicarbonyl precursor. Therefore, a more robust and common strategy involves a two-step sequence:
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Cyclocondensation: Reaction of o-phenylenediamine with a suitable β-ketoester, ethyl benzoylacetate, to form the stable intermediate, 3-phenyl-1H-quinoxalin-2-one.
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Thionation: Conversion of the carbonyl group of the quinoxalinone intermediate into a thiocarbonyl group using a thionating agent to yield the final product.
This guide will focus on this validated two-step pathway, which offers high yields and operational simplicity.
Reaction Mechanism and Rationale
Step 1: Synthesis of 3-Phenyl-1H-quinoxalin-2-one
The initial step is a cyclocondensation reaction between o-phenylenediamine and ethyl benzoylacetate. This reaction is typically catalyzed by an acid, often glacial acetic acid, which also serves as the solvent.
Mechanism:
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Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom.
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Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form an enamine intermediate.
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Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.
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Elimination: The subsequent tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the six-membered heterocyclic ring.
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Tautomerization: The initial product tautomerizes to the more stable amide form, yielding 3-phenyl-1H-quinoxalin-2-one.
// Reactants OPD [label="o-Phenylenediamine"]; EBA [label="Ethyl Benzoylacetate"]; Catalyst [label="Acid Catalyst (e.g., Acetic Acid)"];
// Intermediates Step1 [label="Cyclocondensation & Dehydration", shape=box, style=rounded, fillcolor="#F1F3F4"]; Quinoxalinone [label="3-Phenyl-1H-quinoxalin-2-one", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thionation [label="Thionation", shape=box, style=rounded, fillcolor="#F1F3F4"]; ThionatingAgent [label="Thionating Agent (e.g., Lawesson's Reagent)"];
// Product Product [label="3-Phenylquinoxaline-2-thiol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections {OPD, EBA, Catalyst} -> Step1; Step1 -> Quinoxalinone; {Quinoxalinone, ThionatingAgent} -> Thionation; Thionation -> Product; } dot Caption: Overall synthetic workflow.
Step 2: Thionation of 3-Phenyl-1H-quinoxalin-2-one
The conversion of the carbonyl group (C=O) in the quinoxalinone to a thiocarbonyl group (C=S) is a critical transformation. This is effectively achieved using thionating agents such as Lawesson's Reagent (LR) or phosphorus pentasulfide (P₂S₅). Lawesson's Reagent is often preferred due to its higher solubility in organic solvents and generally cleaner reactions.
Mechanism (with Lawesson's Reagent):
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Coordination: The carbonyl oxygen of the quinoxalinone coordinates to one of the phosphorus atoms of Lawesson's Reagent.
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[2+2] Cycloaddition: This is followed by a [2+2] cycloaddition between the C=O bond and a P=S bond of the reagent, forming a four-membered oxathiaphosphetane ring intermediate.
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Cycloreversion: The unstable four-membered ring collapses, transferring the sulfur atom to the carbon and the oxygen atom to the phosphorus. This cycloreversion is driven by the formation of a strong P=O bond, yielding the desired 3-phenylquinoxaline-2(1H)-thione and a phosphorus-containing byproduct.
The reaction is conducted in an anhydrous, high-boiling-point solvent like toluene or xylene, as Lawesson's Reagent is sensitive to moisture.
Detailed Experimental Protocol
Disclaimer: All laboratory procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Part A: Synthesis of 3-Phenyl-1H-quinoxalin-2-one
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol).
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Reagent Addition: Add glacial acetic acid (80 mL) to the flask and stir until the solid dissolves. Subsequently, add ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise to the solution.
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Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into 200 mL of cold water with stirring.
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Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.
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Purification: Recrystallize the crude product from ethanol to obtain pure 3-phenyl-1H-quinoxalin-2-one as a crystalline solid. Dry the product under vacuum.
Part B: Synthesis of 3-Phenylquinoxaline-2-thiol
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Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dried 3-phenyl-1H-quinoxalin-2-one (11.1 g, 0.05 mol).
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Reagent Addition: Add anhydrous toluene (100 mL), followed by Lawesson's Reagent (12.1 g, 0.03 mol, 0.6 equivalents). Note: The stoichiometry is based on the dimeric structure of LR, where one mole of LR can thionate two moles of carbonyl compound.
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Reaction: Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere. Maintain the reflux for 3-5 hours. The reaction mixture will typically become more homogeneous as the reaction progresses. Monitor by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude residue can be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. Alternatively, the solid can be triturated with a suitable solvent like diethyl ether to remove byproducts, followed by recrystallization from ethanol or an ethanol/chloroform mixture to yield the pure product.[4]
| Parameter | Step A: Cyclocondensation | Step B: Thionation |
| Primary Reactants | o-Phenylenediamine, Ethyl Benzoylacetate | 3-Phenyl-1H-quinoxalin-2-one, Lawesson's Reagent |
| Molar Ratio | 1 : 1 | 1 : 0.6 |
| Solvent | Glacial Acetic Acid | Anhydrous Toluene |
| Temperature | Reflux (~118 °C) | Reflux (~110 °C) |
| Reaction Time | 4 hours | 3-5 hours |
| Typical Yield | 85-95% | 70-85% |
Structural Considerations: Thiol-Thione Tautomerism
The final product, 3-phenylquinoxaline-2-thiol, exists as a tautomeric mixture of the thiol and thione forms.[4][8] In the solid state and in most common solvents, the equilibrium heavily favors the thermodynamically more stable 3-phenylquinoxaline-2(1H)-thione form. This is due to the formation of a stable amide-like (thioamide) system. Spectroscopic analysis will reflect the characteristics of this dominant thione tautomer.
Product Characterization
Confirming the identity and purity of the synthesized 3-phenylquinoxaline-2-thiol is essential. The following analytical techniques are standard:
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¹H NMR: The spectrum of the thione tautomer will show characteristic signals for the aromatic protons on the quinoxaline and phenyl rings. A broad singlet in the downfield region (typically > 9 ppm) corresponding to the N-H proton is a key indicator of the thione form.[4]
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¹³C NMR: The spectrum will show a signal for the C=S carbon, typically in the range of 150-175 ppm. The absence of a C=O signal (which would be present in the starting material around 160-170 ppm) confirms the completion of the thionation step.[4]
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Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful synthesis. The mass-to-charge ratio (m/z) for the molecular ion [M]+ should correspond to the calculated mass.[9]
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Infrared (IR) Spectroscopy: Key signals include the N-H stretching vibration (around 3100-3300 cm⁻¹) and the C=S stretching vibration (around 1100-1250 cm⁻¹). The disappearance of the strong C=O stretching band from the quinoxalinone precursor (around 1650-1680 cm⁻¹) is crucial evidence of a successful reaction.
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Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values (e.g., 224–225 °C) for identity confirmation.[4]
Conclusion
The two-step synthesis of 3-phenylquinoxaline-2-thiol from o-phenylenediamine via a quinoxalinone intermediate is a highly effective and reproducible method. The procedure relies on fundamental organic reactions—cyclocondensation and thionation—that are well-understood and scalable. By carefully controlling reaction conditions and employing standard purification techniques, researchers can obtain this valuable heterocyclic building block in high yield and purity. This guide provides the necessary mechanistic understanding and practical steps to empower scientists in their synthetic endeavors within the fields of medicinal chemistry and materials science.
References
-
El-Sayed, N. N. E., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega.
-
Hassan, A. A., & El-Sheref, E. M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
-
Abdel-Wahab, B. F., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances.
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
-
Das, B., et al. (2024). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate.
-
Patel, A. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd.
-
Aghabozorg, H., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry.
-
Rossi, A., et al. (1962). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Helvetica Chimica Acta.
-
Abdel-Wahab, B. F., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health.
-
Mamedov, V. A. (2015). Synthesis of Quinoxalines. ResearchGate.
-
El-Sayed, N. N. E., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health.
-
El-Magd, A. A., et al. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][10]DIAZEPINES. HETEROCYCLES.
-
Hammad, M., & Emran, A. (2025). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate.
-
Mhadaye, M. (2021). Preparation of 2, 3-diphenylquinoxaline from o-phenylenediamine. YouTube.
-
Kumar, A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health.
-
Sharma, A., et al. (2022). Synthesis, pharmacological application of quinoxaline and its derivative. International Journal of Research Trends and Innovation.
-
Pawar, S. (2019). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare.
-
Zarranz, B., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health.
-
Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of The Chemical Society.
-
Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
-
Gholamhoseini, S., et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry.
-
El-Naggar, M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in silico studies. Semantic Scholar.
Sources
- 1. ijrti.org [ijrti.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
